molecular formula C7H13N B1149572 (1R,2S,4S)-Bicyclo[2.2.1]heptan-2-amine CAS No. 121055-07-0

(1R,2S,4S)-Bicyclo[2.2.1]heptan-2-amine

Cat. No. B1149572
CAS RN: 121055-07-0
M. Wt: 111.187
InChI Key:
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Description

(1R,2S,4S)-Bicyclo[2.2.1]heptan-2-amine, commonly known as norbornane, is a bicyclic amine that has been widely used in scientific research due to its unique chemical structure and properties. Norbornane is a colorless liquid that is soluble in organic solvents and has a characteristic odor. It has been used as a building block for the synthesis of various organic compounds and as a chiral auxiliary in asymmetric synthesis.

Mechanism of Action

The mechanism of action of norbornane-based compounds is not fully understood. However, it has been suggested that they may act by inhibiting enzymes or receptors involved in various biological processes. For example, norbornane-based compounds have been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the degradation of the neurotransmitter acetylcholine.
Biochemical and physiological effects:
Norbornane-based compounds have been shown to exhibit various biochemical and physiological effects. For example, they have been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and viruses, and modulate the activity of neurotransmitters in the brain.

Advantages and Limitations for Lab Experiments

Norbornane has several advantages for use in lab experiments. It is readily available, relatively inexpensive, and has a well-established synthesis method. However, it has some limitations, including its low solubility in water and its potential toxicity.

Future Directions

There are several future directions for research involving norbornane-based compounds. For example, researchers could explore the use of norbornane-based compounds as potential drugs for the treatment of various diseases. They could also investigate the mechanism of action of norbornane-based compounds and their effects on various biological processes. Additionally, researchers could explore the use of norbornane-based compounds in materials science, such as the development of new polymers and coatings.

Synthesis Methods

Norbornane can be synthesized by various methods, including hydrogenation of norbornene, reduction of norcamphor, and amination of bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride. The most commonly used method is hydrogenation of norbornene, which involves the reaction of norbornene with hydrogen gas in the presence of a catalyst such as palladium on carbon.

Scientific Research Applications

Norbornane has been widely used in scientific research due to its unique chemical properties. It has been used as a building block for the synthesis of various organic compounds such as drugs, agrochemicals, and polymers. Norbornane-based compounds have been shown to exhibit interesting biological activities, including antitumor, antimicrobial, and antiviral activities.

properties

IUPAC Name

(1R,2S,4S)-bicyclo[2.2.1]heptan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N/c8-7-4-5-1-2-6(7)3-5/h5-7H,1-4,8H2/t5-,6+,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEPPYVOSGKWVSJ-XVMARJQXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2C[C@H]1C[C@@H]2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

121055-07-0
Record name (1R,2S,4S)-bicyclo[2.2.1]heptan-2-amine hydrochloride
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